Welcome to the BenchChem Online Store!
molecular formula C9H11N3O4 B8696906 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde CAS No. 518990-08-4

4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No. B8696906
M. Wt: 225.20 g/mol
InChI Key: JNXUHFBJQROOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08288425B2

Procedure details

By proceeding in a manner similar to Reference Example 6(a) above but (i) using [4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazol-3-yl]-methanol (663 mg, Reference Example 53) and manganese (IV) oxide (2.54 g) with acetone as the solvent, (ii) carrying out the reaction at 65° C. for 2 hours and (iii) subjecting the reaction product to flash silica chromatography eluting with a mixture of pentane and ethyl acetate (70:30, v/v), there was prepared 4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carbaldehyde (191 mg) as a pale yellow oil. LC-MS (Method H): RT=2.19 minutes, 248.24 (M+H+Na)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step Two
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.54 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC(C1C(C=O)=NNC=1)=O)C.[N+:13]([C:16]1[C:17]([CH2:27][OH:28])=[N:18][N:19]([CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][O:22]2)[CH:20]=1)([O-:15])=[O:14]>[O-2].[Mn+4].[O-2].CC(C)=O>[N+:13]([C:16]1[C:17]([CH:27]=[O:28])=[N:18][N:19]([CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][O:22]2)[CH:20]=1)([O-:15])=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NNC1)C=O
Step Two
Name
Quantity
663 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NN(C1)C1OCCCC1)CO
Step Three
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.54 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 65° C. for 2 hours
Duration
2 h
WASH
Type
WASH
Details
eluting with a mixture of pentane and ethyl acetate (70:30, v/v), there
CUSTOM
Type
CUSTOM
Details
was prepared 4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carbaldehyde (191 mg) as a pale yellow oil

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NN(C1)C1OCCCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.